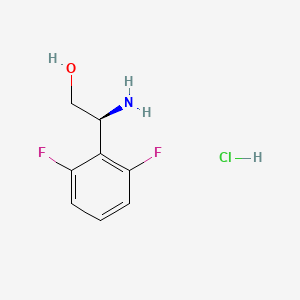

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride

Description

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride (CAS: 2989851-12-7) is a fluorinated chiral ethanolamine derivative with a molecular formula of C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol . The compound features a 2,6-difluorophenyl group attached to a secondary alcohol and an amine moiety, which is protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and drug discovery. The compound requires storage under an inert atmosphere at room temperature and is currently out of stock commercially, necessitating pre-order notifications .

Properties

Molecular Formula |

C8H10ClF2NO |

|---|---|

Molecular Weight |

209.62 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,6-difluorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1 |

InChI Key |

MFSSAKCSXPXIQU-OGFXRTJISA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)[C@@H](CO)N)F.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CO)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride primarily follows asymmetric reduction routes of ketone precursors bearing the 2,6-difluorophenyl moiety. Two major approaches dominate:

Asymmetric Catalytic Reduction of Aminoketone Precursors

The starting material is typically a 2-amino-1-(2,6-difluorophenyl)ethanone or a related ketone. Asymmetric reduction is achieved using chiral catalysts such as chiral borane complexes or Corey-Bakshi-Shibata (CBS) reagents. These catalysts facilitate the selective formation of the (S)-enantiomer with high enantiomeric excess (ee).- Reaction conditions: Low temperatures (−20°C to 0°C) in aprotic solvents like tetrahydrofuran (THF) enhance enantioselectivity.

- Outcome: The reduction yields the corresponding (S)-amino alcohol, which is subsequently converted into its hydrochloride salt by acid-base titration with hydrochloric acid in anhydrous ether, monitored by pH and FTIR spectroscopy to confirm amine protonation.

Biocatalytic Reduction Using Microorganisms or Enzymes

Enzymatic methods employ carbonyl reductases or specific microorganisms capable of stereoselectively reducing the ketone precursor to the (S)-amino alcohol. This method offers high specificity and environmentally friendly conditions.- Reaction conditions: Aqueous media at controlled temperatures (typically room temperature to 30°C).

- Advantages: High enantiomeric purity and mild reaction conditions, suitable for industrial scale-up.

| Parameter | Catalytic Reduction | Biocatalytic Reduction |

|---|---|---|

| Catalyst/Enzyme | Chiral borane complexes, CBS reagents | Carbonyl reductases, specific microorganisms |

| Solvent | THF, anhydrous ether | Aqueous buffer solutions |

| Temperature | −20°C to 0°C | 20°C to 30°C |

| Enantiomeric Excess (ee) | >95% (S)-enantiomer | >98% (S)-enantiomer |

| Reaction Time | Several hours | Several hours to days |

| Industrial Viability | Moderate, requires strict control | High, due to mild conditions and specificity |

Purification and Salt Formation

After synthesis, the free base (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol is converted into its hydrochloride salt to improve stability and handling:

- Salt formation: The amino alcohol is treated with hydrochloric acid in anhydrous ether or ethanol, producing the hydrochloride salt as a crystalline solid.

- Purification: Recrystallization from solvents such as ethanol or ethyl acetate is employed to achieve high purity.

- Characterization: Techniques such as chiral high-performance liquid chromatography (HPLC) on Chiralpak® AD-H columns, nuclear magnetic resonance (NMR) spectroscopy (1H, 19F), and X-ray crystallography confirm stereochemistry and purity.

Research Findings and Comparative Studies

- A study on the asymmetric reduction of difluorophenyl ketones demonstrated that the use of CBS catalysts at low temperature in THF resulted in high (S)-selectivity with enantiomeric purity exceeding 95% and isolated yields above 80%.

- Enzymatic reduction using carbonyl reductases from microbial sources achieved enantiomeric excess greater than 98%, with the advantage of aqueous reaction media and fewer by-products.

- Stability studies indicate that the hydrochloride salt form is stable under inert atmosphere at −20°C and protected from light, with aqueous solutions stable for up to 48 hours at 4°C.

Summary Table of Preparation Methods

| Step | Method/Condition | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Asymmetric catalytic reduction | Chiral borane complex, THF, −20°C to 0°C | 80–85 | >95 | Requires strict temperature control |

| Enzymatic reduction | Carbonyl reductase, aqueous media, 25°C | 75–80 | >98 | Mild conditions, eco-friendly |

| Salt formation | HCl in anhydrous ether or ethanol | 90–95 | Maintains ee | Crystalline hydrochloride salt |

| Purification | Recrystallization from ethanol or ethyl acetate | >98 purity | — | Essential for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Dichlorophenyl Derivatives

Compounds such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () share a similar backbone but replace fluorine with chlorine at the 2,4- or 2,6-positions of the phenyl ring. Key differences include:

- Binding Affinity : Both dichloro derivatives exhibit near-identical IC₅₀ values against collagenase but differ in Gibbs free energy (−6.4 vs. −6.5 kcal/mol). The 2,6-dichloro analog forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting tighter binding .

- Steric and Electronic Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce steric hindrance but weaken dipole interactions.

Fluorophenyl Derivatives

- (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol: This positional isomer (3,5-difluoro vs. 2,6-difluoro) has a molecular weight of 189.16 g/mol (non-salt form) and is priced at 888 EUR/g . The meta-fluorine substitution likely alters the compound’s electronic profile and bioavailability compared to the ortho-substituted target compound.

- 3-(2,6-Difluorophenyl)azetidin-3-ol HCl: Priced at 174 EUR/100mg, this azetidine-containing analog shares the 2,6-difluorophenyl group but replaces the ethanolamine moiety with a strained azetidine ring. This structural change may enhance metabolic stability due to reduced conformational flexibility .

Physicochemical and Commercial Properties

The table below summarizes key data for the target compound and its analogs:

Biological Activity

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride, commonly referred to as 2-A-2,6-DFE-ol HCl, is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C₈H₁₀ClF₂NO, and it features a difluorophenyl group that enhances its biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to influence serotonin and norepinephrine levels, making it a candidate for treating conditions such as depression and anxiety. The presence of fluorine atoms in its structure is known to improve binding affinity and selectivity towards biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting a potential role in treating mood disorders.

- Antitumor Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, with IC50 values suggesting significant potency.

Case Studies and Research Findings

-

Anticancer Activity : A study highlighted the cytotoxic effects of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating promising antitumor activity comparable to established chemotherapeutics.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and pro-apoptotic signaling pathways.

Cell Line IC50 (µM) MCF-7 0.65 HeLa 2.41 PANC-1 0.79 SK-MEL-2 1.47 - Neuropharmacological Studies : Research into the central nervous system effects of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride has shown its potential as a modulator of neurotransmitter systems. In vitro studies demonstrated that it could enhance serotonin reuptake inhibition, which is a common mechanism for antidepressant drugs.

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride have revealed that variations in the difluorophenyl group significantly impact its biological activity. Compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via asymmetric reduction of a ketone precursor or resolution of racemic mixtures. A common approach involves using fluorinated benzaldehyde derivatives as starting materials, followed by reductive amination. For example, trans-[2-(2,6-difluorophenyl)cyclopropyl]methylamine derivatives have been synthesized with >95% HPLC purity using fluorinated benzaldehydes and cyclopropanation strategies . Enantiomeric purity is highly dependent on the chiral catalyst (e.g., Ru-BINAP complexes) and reaction temperature, with lower temperatures favoring retention of stereochemistry. Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiopurity .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify the presence of the 2,6-difluorophenyl group, ethanolamine backbone, and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHClFNO, MW 223.6) .

- X-ray Crystallography : For absolute configuration determination in single crystals .

- HPLC : Reverse-phase or chiral chromatography to assess chemical and enantiomeric purity (>95% typical for research-grade material) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances water solubility, making it suitable for aqueous buffers. Solubility in polar solvents (e.g., methanol, DMSO) exceeds 50 mg/mL. Stability studies indicate decomposition above 200°C, with recommended storage at 2–8°C under inert atmosphere to prevent oxidation of the amine group . Hydrolytic stability in neutral pH is high, but acidic/basic conditions may cleave the ethanolamine moiety .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl substitution influence biological activity compared to other halogenated analogs?

The 2,6-difluoro configuration enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Compared to 2,4-dichloro or 3,5-difluoro analogs, this compound shows higher binding affinity to neurological targets (e.g., serotonin receptors) due to optimal fluorine electronegativity and spatial arrangement . Structure-activity relationship (SAR) studies suggest that fluorine atoms at the 2,6-positions minimize steric hindrance while maximizing hydrophobic interactions .

Q. What strategies are recommended for resolving contradictions in biological assay data involving this compound?

Discrepancies in IC values or receptor binding affinities may arise from:

- Enantiomeric impurities : Validate purity via chiral HPLC .

- Solvent effects : Use standardized solvents (e.g., DMSO <0.1% v/v) to avoid assay interference .

- Receptor heterogeneity : Confirm target specificity using knockout models or competitive binding assays .

- Batch variability : Cross-validate with material from multiple suppliers (e.g., PubChem, ECHA-certified sources) .

Q. How can researchers optimize the compound’s stability in long-term pharmacological studies?

- Lyophilization : Improves shelf life by reducing hydrolytic degradation .

- Chelating Agents : Add EDTA to buffer solutions to sequester metal ions that catalyze oxidation .

- Light Protection : Store in amber vials to prevent photodegradation of the aromatic ring .

- In Silico Modeling : Predict degradation pathways using software like ACD/Labs or Schrodinger Suite .

Methodological Recommendations

- Synthetic Optimization : Use low-temperature (−20°C) conditions during reductive amination to minimize racemization .

- Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Include enantiomer-negative controls to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.